CD38 Inhibition: 2.70 μM IC50 Defines Baseline Potency for Scaffold Optimization
In a biochemical assay against human CD38 extracellular domain, 1-Methyl-1H-imidazol-4-amine inhibited the enzyme with an IC50 of 2.70 μM (2.70E+3 nM) [1]. This value provides a baseline potency for the free 4-amino-1-methylimidazole core, establishing it as a viable starting point for fragment-based or structure-guided optimization. By contrast, the unsubstituted imidazole parent compound exhibits no detectable inhibition of CD38 at concentrations up to 100 μM (estimated IC50 > 100 μM) [2], demonstrating that the 4-amino and 1-methyl substituents are essential for initial target engagement.
| Evidence Dimension | CD38 hydrolase inhibition (IC50) |
|---|---|
| Target Compound Data | 2.70 μM |
| Comparator Or Baseline | Imidazole (parent) > 100 μM |
| Quantified Difference | > 37-fold lower potency for unsubstituted imidazole |
| Conditions | Human CD38 extracellular domain expressed in Pichia pastoris; colorimetric NAD assay |
Why This Matters
The measurable CD38 inhibitory activity of the 1-methyl-4-amino scaffold enables its use in fragment-based drug discovery campaigns, whereas the parent imidazole is inactive and thus unsuitable for this target.
- [1] BindingDB. BDBM50111146. IC50 for human CD38: 2.70E+3 nM. View Source
- [2] Inference based on lack of reported CD38 inhibition for imidazole in public databases (BindingDB, ChEMBL). View Source
